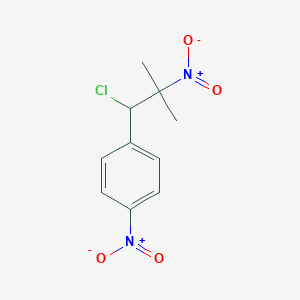
1-(1-Chloro-2-methyl-2-nitropropyl)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Chloro-2-methyl-2-nitropropyl)-4-nitrobenzene is a chemical compound with the molecular formula C10H12ClNO2. It is characterized by the presence of a chloro group, a nitro group, and a benzene ring. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloro-2-methyl-2-nitropropyl)-4-nitrobenzene typically involves the nitration of 1-chloro-2-methyl-2-nitropropane followed by a Friedel-Crafts alkylation reaction with benzene. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and aluminum chloride as a catalyst for the Friedel-Crafts reaction .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloro-2-methyl-2-nitropropyl)-4-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amino derivatives are formed.
Substitution: Depending on the nucleophile, various substituted benzene derivatives can be obtained.
Scientific Research Applications
1-(1-Chloro-2-methyl-2-nitropropyl)-4-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Chloro-2-methyl-2-nitropropyl)-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of new compounds that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Chloro-2-methyl-2-nitropropyl)benzene
- 1-(1-Chloro-2-methyl-2-nitropropyl)-3-nitrobenzene
- 1-(1-Chloro-2-methyl-2-nitropropyl)-2-nitrobenzene
Uniqueness
1-(1-Chloro-2-methyl-2-nitropropyl)-4-nitrobenzene is unique due to the specific positioning of the nitro groups on the benzene ring, which influences its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry .
Properties
CAS No. |
55605-31-7 |
|---|---|
Molecular Formula |
C10H11ClN2O4 |
Molecular Weight |
258.66 g/mol |
IUPAC Name |
1-(1-chloro-2-methyl-2-nitropropyl)-4-nitrobenzene |
InChI |
InChI=1S/C10H11ClN2O4/c1-10(2,13(16)17)9(11)7-3-5-8(6-4-7)12(14)15/h3-6,9H,1-2H3 |
InChI Key |
XKONJTFWTRVFNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


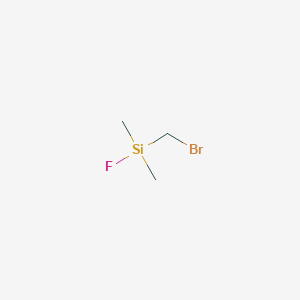
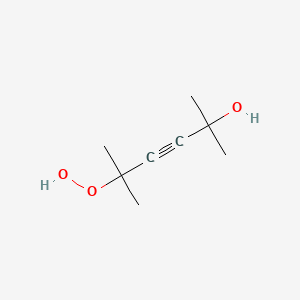
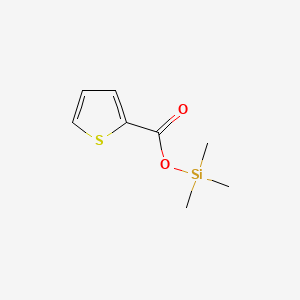

![Benzenemethanamine, 4-[(phenylmethyl)thio]-](/img/structure/B14638200.png)

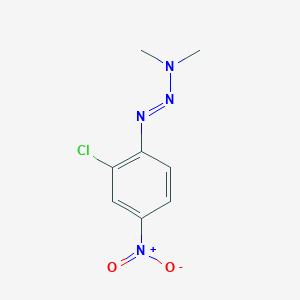
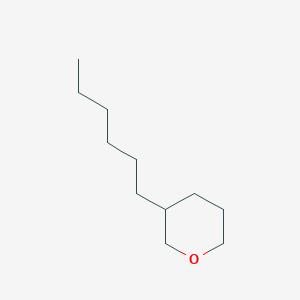
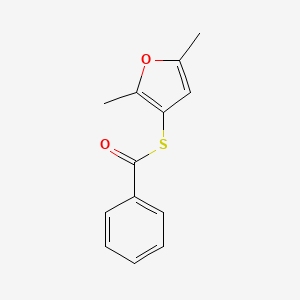
![2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid](/img/structure/B14638220.png)
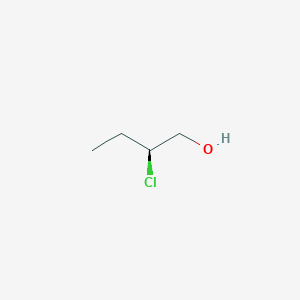

![2-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite](/img/structure/B14638238.png)
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638247.png)
